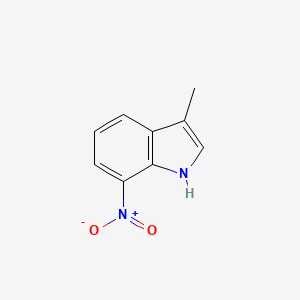

3-Methyl-7-nitro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-7-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-5-10-9-7(6)3-2-4-8(9)11(12)13/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRVOGFFSZRUDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 3 Methyl 7 Nitro 1h Indole and Its Analogs

Electrophilic and Nucleophilic Reactivity of Nitroindoles

While the indole (B1671886) ring is inherently electron-rich, the presence of a nitro group at the 3-position inverts its electronic properties, rendering it susceptible to attack by electron-rich species. researchgate.netrsc.org This electrophilic nature has been extensively exploited in modern synthetic chemistry, particularly in dearomatization strategies to create complex, functionalized indoline (B122111) structures. researchgate.net

Reactivity of 3-Nitroindoles as Latent N-Centered Nucleophiles

Contrary to their typical role as electrophiles, 3-nitroindoles can exhibit latent N-centered nucleophilicity under specific conditions. An unprecedented N-alkylation of 3-nitroindoles with para-quinone methides (p-QMs) has been developed, showcasing this alternative reactive mode. researchgate.netmdpi.com In a reaction facilitated by a base like potassium carbonate, 3-nitroindoles engage in an aza-1,6-Michael addition sequence with ortho-hydroxyphenyl p-QMs. mdpi.com This process leads to the formation of a diverse range of N-diarylmethylindole derivatives in moderate to good yields. mdpi.com This discovery marks a significant departure from the conventional understanding of 3-nitroindole reactivity, where they almost exclusively act as electrophiles. mdpi.com

Dearomatization Processes in Nitroindole Chemistry

Dearomatization reactions represent a powerful strategy for functionalizing the C2-C3 bond of nitroindoles, converting the planar aromatic system into a three-dimensional scaffold. researchgate.netrsc.org These processes have become central to leveraging the electrophilic character of 3-nitroindoles. researchgate.net

Catalytic asymmetric dearomatization reactions are particularly prominent. One such method involves a thiol-triggered double Michael addition, which allows for the asymmetric dearomatization of 3-nitroindoles using ethyl 4-mercapto-2-butenoate. acs.org This organocatalytic approach yields chiral tetrahydrothiopheneindolines with three contiguous stereocenters in high yields and excellent enantioselectivities. acs.org Another strategy is the catalytic enantioselective dearomatization/rearomatization of 2-nitroindoles, triggered by the Michael addition of 3-monosubstituted oxindoles, to produce 3-indolyl-3′-alkyloxindoles and 3-indolyl-3′-aryloxindoles. acs.org

Furthermore, dearomative [3+2] cycloaddition reactions, controlled by the choice of base, have been developed between 3-nitroindoles and fumaric acid amide esters, providing access to various functionalized pyrrolo[2,3-b]indole (B14758588) derivatives with high chemoselectivity. rsc.org

| Dearomatization Strategy | Reactant | Catalyst/Reagent | Product | Key Features |

| Thiol-Triggered Double Michael Addition | Ethyl 4-mercapto-2-butenoate | Organocatalyst | Chiral tetrahydrothiopheneindolines | First thiol-triggered asymmetric dearomatization of 3-nitroindoles. acs.org |

| Michael Addition/Rearomatization | 3-Monosubstituted oxindoles | Organocatalyst | 3-Indolyl-3′-alkyloxindoles | Accesses sterically congested triaryl-containing all-carbon quaternary stereocenters. acs.org |

| Base-Controlled [3+2] Cycloaddition | Fumaric acid amide esters | Various Bases | Functionalized pyrrolo[2,3-b]indoles | Base controls chemoselectivity to yield three different classes of products. rsc.org |

Annulation and Cycloaddition Reactions Involving Nitroindole Scaffolds

The electron-deficient C2=C3 bond of 3-nitroindoles makes them excellent partners in annulation and cycloaddition reactions, enabling the construction of complex polycyclic systems. researchgate.net These reactions often proceed through a dearomative pathway, adding significant molecular complexity in a single step.

Formal [3+2] cycloadditions are a common and powerful tool. For instance, 3-nitroindoles react with highly substituted γ-allenoates in the presence of a phosphine (B1218219) catalyst. researchgate.netresearchgate.net This dearomative process yields tricyclic cycloadducts, effectively combining the indole scaffold with fragments derived from biomolecules like amino acids. researchgate.net Similarly, palladium-catalyzed dearomative [3+2] cycloadditions between 3-nitroindoles and partners like 2-vinylcyclopropane-1,1-dicarboxylates or vinylaziridines have been developed to produce densely functionalized cyclopenta[b]indolines and pyrroloindolines, respectively. acs.orgacs.org The diastereoselectivity of these reactions can often be controlled, for instance, by the presence of a halide additive in the vinylcyclopropane (B126155) reaction or by the substitution pattern on the indole ring itself. acs.orgacs.org

The Barton-Zard pyrrole (B145914) synthesis, a classic reaction, can be applied to N-protected 3-nitroindoles. researchgate.net Reaction with ethyl isocyanoacetate and a base typically affords pyrrolo[3,4-b]indoles. researchgate.net However, the substitution pattern on the nitroindole can lead to rearrangements, as seen with 5-chloro-3-nitro-1-(phenylsulfonyl)indole, which yields a rearranged pyrrolo[2,3-b]indole-2-carboxylate. researchgate.net

| Reaction Type | Reaction Partner | Catalyst | Product Scaffold |

| Formal [3+2] Cycloaddition | γ-Functionalized Allenoates | Phosphine (e.g., PPh₃) | Cyclopenta[b]indolines researchgate.netresearchgate.net |

| Dearomative [3+2] Cycloaddition | Vinylcyclopropane dicarboxylates | Palladium(0) | Cyclopenta[b]indolines acs.org |

| Dearomative [3+2] Cycloaddition | Vinylaziridines | Palladium(0) | Pyrroloindolines acs.org |

| Barton-Zard Synthesis | Ethyl isocyanoacetate | Base (e.g., DBU) | Pyrrolo[3,4-b]indoles researchgate.net |

Derivatization and Further Functionalization of the Indole Core

Beyond reactions at the C2-C3 bond, the nitroindole core can be functionalized at other positions, including the indole nitrogen and the benzene (B151609) portion of the bicyclic system, to further diversify the molecular architecture.

N-Functionalization Strategies

Protecting or functionalizing the indole nitrogen is a common strategy to modulate reactivity and introduce diversity. N-protected indoles are often used as starting materials for nitration to regioselectively produce 3-nitroindoles. researchgate.net A variety of protecting groups, such as acetyl, benzoyl, tosyl, and various carbamates, can be employed. researchgate.net These groups can be subsequently removed; for example, an N-acetyl group can be cleaved using DBU to yield the parent 3-nitroindole. researchgate.net

As mentioned previously, a novel N-functionalization strategy involves the direct N-alkylation of 3-nitroindoles with para-quinone methides. mdpi.com This reaction proceeds via an aza-1,6-Michael addition, where the indole nitrogen acts as a nucleophile, to form N-diarylmethylindoles. researchgate.netmdpi.com This method provides a direct route to N-functionalized products that were previously inaccessible through conventional means.

Alkylation and Acylation Reactions

Alkylation and acylation of the indole core are fundamental transformations, typically proceeding via Friedel-Crafts-type reactions. libretexts.orglibretexts.org In a standard Friedel-Crafts alkylation, an alkyl halide and a Lewis acid like AlCl₃ are used to generate a carbocation electrophile that is attacked by the electron-rich aromatic ring. libretexts.org Friedel-Crafts acylation is similar, using an acyl chloride or anhydride (B1165640) to introduce an acyl group. libretexts.orglibretexts.org

However, the reactivity of the indole ring in these reactions is heavily influenced by its substituents. The presence of a strongly deactivating group, such as the nitro group in 3-Methyl-7-nitro-1H-indole, significantly reduces the nucleophilicity of the benzene ring. libretexts.orgyoutube.com Standard Friedel-Crafts reactions often fail with strongly deactivated aromatic systems. libretexts.orgyoutube.com Therefore, modification of the indole core in this compound via electrophilic aromatic substitution like Friedel-Crafts alkylation or acylation would be challenging and likely require harsh conditions or alternative catalytic systems. libretexts.org For less deactivated indoles, these reactions are viable. To avoid issues like polyalkylation, which can occur because the newly added alkyl group activates the ring for further substitution, electron-withdrawing groups can sometimes be strategically employed on the indole or the alkylating agent. nih.gov

Modification of the Nitro Group and Other Substituents

The functionalization of the this compound scaffold and its analogs is pivotal for developing new chemical entities. The reactivity of the nitro group and the potential for substitution on the indole ring allow for a diverse range of chemical transformations. Research has primarily focused on the reduction of the nitro group to an amine, which serves as a versatile intermediate for further derivatization. Additionally, modifications involving other substituents have been explored, particularly in the context of creating photoactive molecules.

A significant area of research involves the reduction of the nitro group at the C-7 position to form the corresponding amino group. This transformation is a key step in the synthesis of various diaminoindoles, which are valuable building blocks in medicinal chemistry. For instance, the synthesis of a differentially protected 3,7-diaminoindole has been successfully achieved starting from 7-nitroindole (B1294693). dundee.ac.uk This process underscores the feasibility of selectively reducing the nitro function even in the presence of other reactive sites on the indole core, allowing for subsequent, targeted modifications at different positions. dundee.ac.uk The conversion of dinitroindoles to diaminoindoles has also been considered, highlighting the importance of this reductive transformation. dundee.ac.uk

Beyond simple reduction, the nitro group in 7-nitroindole analogs can undergo other modifications. In the field of photochemistry, N-acyl-7-nitroindolines are recognized as useful photocleavable protecting groups. nih.gov Research into related structures, such as 5-bromo-7-nitroindoline-S-thiocarbamates, has revealed novel photochemical pathways. nih.gov Upon exposure to light, these compounds undergo photolysis, leading to the transformation of the nitro group. Specifically, the photolysis of 5-bromo-7-nitroindoline-S-ethylthiocarbamate with 350 nm light results in the formation of 5-bromo-7-nitrosoindoline. nih.gov This conversion from a nitro to a nitroso functional group represents a distinct modification pathway that expands the synthetic utility of these compounds, particularly for applications requiring light-induced molecular changes. nih.gov

The presence of other substituents on the indole ring, such as a halogen, can influence the reactivity and properties of the molecule. The synthesis of 5-bromo-7-nitroindoline-S-thiocarbamates demonstrates that the indole core can be functionalized with both a nitro group and a halogen. nih.gov This dual substitution provides multiple handles for subsequent chemical reactions, allowing for the construction of more complex molecular architectures. The general methods for reducing aromatic nitro compounds often involve a stepwise pathway from the nitro group to nitroso, then to hydroxylamine, and finally to the amine, which is a foundational concept applicable to 7-nitroindole derivatives. google.com

The following table summarizes key transformations involving the modification of the nitro group and other substituents in 7-nitroindole analogs.

Table 1: Selected Transformations of 7-Nitroindole Analogs

| Starting Material | Reagents/Conditions | Product | Transformation Type |

|---|---|---|---|

| 7-Nitroindole | Reduction (e.g., catalytic hydrogenation) | 7-Aminoindole | Reduction of Nitro Group |

| 5-Bromo-7-nitroindoline-S-ethylthiocarbamate | One-photon photolysis (350 nm light) | 5-Bromo-7-nitrosoindoline | Photolytic conversion of Nitro to Nitroso |

| N-acyl-7-nitroindolines | Photolysis | Cleavage of acyl group, formation of 7-nitroso species | Photochemical Modification |

This research highlights the chemical versatility of the 7-nitroindole scaffold, where the nitro group can be readily transformed into other functionalities like amines and nitrosos, and the core structure can be modified with other substituents to fine-tune its chemical and photophysical properties.

Role of 3 Methyl 7 Nitro 1h Indole in Advanced Organic Synthesis Research

Utilization as a Building Block for Complex Chemical Scaffolds

The structure of 3-methyl-7-nitro-1H-indole makes it a valuable building block for the synthesis of diverse and complex molecular scaffolds. The nitro group can be chemically transformed into a variety of other functional groups, such as amines, which then serve as handles for further molecular elaboration. The methyl group at the C3 position blocks one of the most reactive sites of the indole (B1671886) ring, thereby directing subsequent reactions to other positions.

The general reactivity of 3-nitroindoles suggests that the 3-methyl-7-nitro derivative can act as a precursor to a range of more complex structures. The electron-withdrawing nature of the nitro group makes the indole ring susceptible to certain nucleophilic and cycloaddition reactions. lgcstandards.com This reactivity allows for the construction of novel heterocyclic systems built upon the indole core. For instance, the reduction of the nitro group to an amine would yield 7-amino-3-methyl-1H-indole, a compound that can be further functionalized to build elaborate molecular architectures.

Synthetic Pathways to Polycyclic and Fused Heterocyclic Systems

The this compound scaffold is a potential precursor for the synthesis of various polycyclic and fused heterocyclic systems. The general strategies for synthesizing such systems often involve the chemical manipulation of functional groups on a core structure to induce cyclization reactions.

One potential pathway involves the reduction of the nitro group to an amine, followed by reactions to build an additional ring fused to the indole core. For example, the resulting 7-amino-3-methyl-1H-indole could undergo condensation reactions with dicarbonyl compounds or other bifunctional reagents to form new heterocyclic rings.

Furthermore, the chemistry of 3-nitroindoles has been shown to lead to the formation of pyrrolo[3,4-b]indoles through reactions like the Barton-Zard synthesis. nih.govresearchgate.net While this has been demonstrated with N-protected 3-nitroindoles, similar reactivity could potentially be harnessed starting from this compound, leading to the construction of fused polycyclic systems. The general principle involves using the nitro-substituted pyrrole (B145914) ring as a component in a cyclization reaction to build an adjacent ring.

Table 1: Potential Reactions for Fused Heterocycle Synthesis

| Starting Material | Key Transformation | Resulting Fused System |

|---|---|---|

| This compound | 1. Reduction of nitro group 2. Cyclization with bifunctional reagent | Polycyclic indole derivative |

Design and Synthesis of Indole-Based Frameworks for Chemical Biology Research

Indole-based frameworks are of significant interest in chemical biology as they form the core of many biologically active molecules and can be used to design chemical probes to study biological processes. escholarship.orgchemicalprobes.org The this compound molecule can serve as a starting point for the synthesis of such frameworks.

The synthesis of selective ligands for biological targets often involves the strategic placement of functional groups on a central scaffold to optimize binding interactions. The 7-nitro group of this compound is a key feature in this regard. For example, in the broader class of nitroindoles, the position of the nitro group has been shown to be critical for binding affinity and selectivity to certain biological targets, such as melatoninergic receptors. umn.edu By analogy, the 7-nitro substituent on the 3-methylindole (B30407) core could be exploited in the design of new bioactive compounds.

The synthesis of these frameworks would involve the conversion of the nitro group into other functionalities or using it to direct further substitutions on the indole ring. The resulting library of compounds could then be screened for biological activity, potentially leading to the discovery of new chemical probes or drug candidates.

Strategic Intermediate in Total Synthesis of Complex Molecules

In the total synthesis of complex natural products, having access to versatile and strategically functionalized building blocks is crucial. rsc.org this compound can be considered a strategic intermediate due to the synthetic options offered by its functional groups. The nitro group can be carried through several synthetic steps and then converted to another functional group at a late stage of the synthesis, a strategy often employed in the synthesis of complex molecules.

The synthesis of indole alkaloids, a large class of natural products, often relies on the availability of appropriately substituted indole precursors. rsc.org While there are no specific examples in the surveyed literature of the use of this compound in the total synthesis of a natural product, its structure is analogous to intermediates used in established synthetic routes. For instance, the synthesis of complex alkaloids often involves the coupling of a substituted indole with another molecular fragment, followed by a series of reactions to complete the target molecule's structure. The functional groups on this compound would allow for its incorporation into such synthetic strategies.

The general approach for synthesizing substituted indoles, such as the Batcho-Leimgruber indole synthesis which starts from a nitrotoluene, provides a reliable method for preparing such intermediates. chemicalregister.comsigmaaldrich.com This highlights the fundamental role of nitro-substituted aromatics as precursors to the indole core itself, which is then elaborated to achieve the total synthesis of a complex molecule.

Challenges and Future Directions in 3 Methyl 7 Nitro 1h Indole Research

Development of More Efficient and Sustainable Synthetic Routes

A significant challenge in the synthesis of nitroindoles, including 3-methyl-7-nitro-1H-indole, has been the reliance on traditional nitration methods. rsc.org These methods often involve harsh reagents like concentrated nitric acid, which pose safety risks, have a considerable environmental impact, and can suffer from poor functional group compatibility and low yields. rsc.orgnih.gov The development of efficient, rapid, and environmentally friendly nitration methods remains a primary objective. nih.gov

Comparison of Synthetic Approaches for Nitroindoles

| Methodology | Key Reagents | Primary Challenges Addressed | Future Potential |

|---|---|---|---|

| Traditional Nitration | Concentrated Nitric Acid, Strong Acids | - | Limited due to safety, environmental, and yield concerns. rsc.org |

| Non-Acidic/Metal-Free Nitration | Ammonium Tetramethylnitrate, Trifluoroacetic Anhydride (B1165640) | Environmental impact, safety hazards, harsh conditions. nih.gov | Wider adoption for 'green' synthesis of diverse nitroindoles. nih.gov |

| One-Pot Leimgruber-Batcho | o-Nitrotoluenes, Pyrrolidine, Hydrazine Hydrate | Low efficiency, long reaction times. journalijar.com | Streamlining synthesis of substituted indoles from simple precursors. journalijar.com |

| Continuous-Flow Synthesis | (General) | Safety with energetic intermediates, scalability, waste reduction. rsc.org | Application to nitration and derivatization reactions for safer, scalable production. |

Addressing Regioselectivity and Stereoselectivity Challenges in Derivatization

The functionalization of the this compound core presents significant challenges in controlling regioselectivity and, where applicable, stereoselectivity. The inherent reactivity of the indole (B1671886) nucleus, modified by the methyl and nitro substituents, can lead to multiple possible reaction sites. For instance, while electrophilic substitution is strongly directed to the C3 position in unsubstituted indoles, the presence of the C3-methyl group in the target compound necessitates alternative functionalization strategies. nih.gov

Future work must focus on developing highly selective derivatization reactions. This includes exploiting the electrophilic character of the 3-nitroindole scaffold for reactions like dearomatization and C2-C3 functionalizations, where controlling the site of nucleophilic attack is paramount. researchgate.net Enantioselective reactions, such as the (3+2) annulation of 3-nitroindoles with vinyl aziridines, highlight a frontier in this area, aiming to create complex, stereochemically defined indolines. researchgate.net Understanding and controlling the factors that govern the regioselectivity of nucleophilic additions is critical, as demonstrated in studies of related indolyne intermediates. nih.gov Advanced theoretical models are becoming indispensable for predicting the outcomes of these complex reactions, offering a pathway to rationally design more selective transformations. nih.govmdpi.com

Exploration of Novel Reactivity and Transformation Pathways

Historically, indole chemistry has been dominated by the electron-rich, nucleophilic character of the heterocycle. researchgate.netnih.gov A major challenge and future opportunity lie in exploring the "umpolung" or reversed reactivity of the indole nucleus. The presence of the electron-withdrawing nitro group at the C7 position, combined with potential modifications at other positions, makes this compound an interesting candidate for novel transformations where it acts as an electrophile. researchgate.net

The electrophilic reactivity of 3-nitroindole derivatives has been showcased in a variety of challenging chemical reactions, including cycloadditions, annulations, and dearomatization processes. researchgate.net These pathways open the door to a vast array of diversely substituted indoline (B122111) and indole structures that are otherwise difficult to access. researchgate.net A particularly novel transformation is the use of 3-nitroindoles as N-centered nucleophiles in aza-1,6-Michael additions to para-quinone methides, a reactivity pattern that diverges from their typical role as electrophiles. nih.gov Further exploration into reactions like the Barton-Zard pyrrole (B145914) synthesis, starting from N-protected 3-nitroindoles, can lead to the construction of complex fused heterocyclic systems like pyrrolo[3,4-b]indoles. researchgate.net The future in this area involves discovering and developing new reaction cascades and domino reactions that leverage the unique electronic properties of the nitroindole core to build molecular complexity in a single step.

Advanced Computational Methodologies for Predictive Chemistry

A significant barrier to the rapid development of novel indole chemistry is the often empirical and time-consuming process of reaction discovery and optimization. Advanced computational methodologies offer a powerful tool to overcome this challenge by providing deep mechanistic insights and predictive capabilities.

The future of research on this compound will increasingly rely on computational tools for predicting regio- and site-selectivity. rsc.org Density Functional Theory (DFT) is already being used to elucidate reaction mechanisms and understand regioselectivity in nitration reactions. nih.gov More advanced models, such as the distortion/interaction model, have been successfully applied to predict the regioselectivity of nucleophilic additions to highly reactive intermediates like indolynes by calculating the energies required to distort the aryne into the necessary transition state geometries. nih.gov Furthermore, Molecular Electron Density Theory (MEDT) is being employed to investigate the mechanisms and selectivity of complex reactions like [3+2] cycloadditions, providing a detailed understanding of the electronic factors at play. mdpi.comnih.gov The integration of machine learning with these quantum chemical methods represents the next frontier, potentially enabling high-throughput screening of reaction conditions and the in silico design of catalysts and substrates for achieving desired reactivity and selectivity. rsc.org

Application of Computational Methods in Indole Chemistry

| Computational Method | Application Area | Insights Provided | Reference Example |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Calculates free energies of intermediates and transition states to map reaction pathways. | Mechanism of non-acidic nitration of indoles. nih.gov |

| Distortion/Interaction Model | Predicting Regioselectivity | Correlates selectivity with the energy needed to distort the substrate into the transition state geometry. | Nucleophilic additions to unsymmetrical indolynes. nih.gov |

| Molecular Electron Density Theory (MEDT) | Understanding Cycloadditions | Analyzes electron density changes to explain regio- and stereoselectivity. | [3+2] cycloaddition of nitrones. mdpi.comnih.gov |

| Machine Learning (ML) Models | Predictive Synthesis | Predicts site-selectivity based on learned patterns from large datasets of reactions. | General prediction of regioselectivity in organic reactions. rsc.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.